molecular formula C6H9N3O2S B1278091 6-amino-N-methylpyridine-3-sulfonamide CAS No. 94924-82-0

6-amino-N-methylpyridine-3-sulfonamide

Cat. No. B1278091
CAS RN: 94924-82-0
M. Wt: 187.22 g/mol
InChI Key: WHHNEWLNYCKFQR-UHFFFAOYSA-N
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Description

6-amino-N-methylpyridine-3-sulfonamide is a compound related to the field of pharmaceutical chemistry. It is structurally associated with sulfapyridine derivatives, which are known for their medicinal properties. The compound is of interest due to its potential role in the detoxification mechanisms of carcinogenic arylamines, as well as its relevance in the study of polymorphism in pharmaceutical compounds .

Synthesis Analysis

The synthesis of related compounds has been explored in the context of non-enzymatic reactions with glutathione. For instance, the in vitro reaction of 2-nitroso-6-methyldipyrido[1,2-a: 3',2'-d]imidazole with reduced glutathione under specific conditions resulted in the formation of adducts containing a 1:1 molar ratio of the arylamine and glutathione moieties, linked via an N-S bond . Although the synthesis of 6-amino-N-methylpyridine-3-sulfonamide itself is not detailed, the methodologies applied to similar compounds could provide insights into potential synthetic routes.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the adducts formed from the reaction of arylamines with glutathione were structurally assigned based on their behavior under acidic and basic conditions, as well as UV-VIS, 1H-NMR, infrared, and mass spectrometries . These techniques could similarly be applied to analyze the molecular structure of 6-amino-N-methylpyridine-3-sulfonamide.

Chemical Reactions Analysis

The chemical reactivity of related arylamine compounds has been studied, particularly their ability to form adducts with thiols like glutathione and cysteine. The formation of sulfinamide and N-hydroxy-sulfonamide structures indicates a new binding form between arylnitroso compounds and thiols, which could be relevant to the detoxification of toxic arylamines in vivo . This suggests that 6-amino-N-methylpyridine-3-sulfonamide may also participate in similar chemical reactions, potentially leading to the formation of novel adducts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-amino-N-methylpyridine-3-sulfonamide can be inferred from studies on its polymorphs. A new polymorph of a related sulfapyridine derivative was reported, which exhibited dimorphism that was solvent-dependent. The polymorph obtained from methanol differed in packing and hydrogen bonding from the form crystallized from ethanol and other organic solvents . These findings highlight the importance of solvent choice in the crystallization process and the resulting physical properties of the compound, which would be relevant for the analysis of 6-amino-N-methylpyridine-3-sulfonamide as well.

Scientific Research Applications

Antibacterial Applications

  • Scientific Field: Pharmacology and Veterinary Medicine .
  • Summary of Application: Sulfonamides, such as Sulfamethazine (SMZ) and Sulfadiazine (SDZ), are used as antibacterial compounds to treat livestock diseases such as gastrointestinal and respiratory tract infections . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase .
  • Methods of Application: The most common method for the synthesis of sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia .
  • Results or Outcomes: Sulfonamides have been effective in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Antimicrobial Applications

  • Scientific Field: Medicinal Chemistry .
  • Summary of Application: A new series of novel 6-amino-N-substituted-benzo[d]thiazole-2-sulfonamide derivatives were designed and synthesized for their antimicrobial activity .
  • Methods of Application: The compounds were synthesized through a series of reactions involving sulfonation, sulfonamide coupling, and reduction .
  • Results or Outcomes: The synthetic derivatives were evaluated for their antimicrobial activity against a series of strains of Bacillus subtillis, Staphylococcus aureus, and Escherichia coli for antibacterial activity and against the strains of Candida albicans, Aspergillus flavus, and Aspergillus niger for antifungal activity . The compounds showed promising inhibitions for most of the antimicrobial strains .

properties

IUPAC Name

6-amino-N-methylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-8-12(10,11)5-2-3-6(7)9-4-5/h2-4,8H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNEWLNYCKFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428058
Record name 6-amino-N-methylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-N-methylpyridine-3-sulfonamide

CAS RN

94924-82-0
Record name 6-Amino-N-methyl-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94924-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-amino-N-methylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-N-methylpyridine-3-sulfonamide
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